N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide

CYP3A4 Drug-Drug Interaction Metabolic Stability

N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide (CAS 1219558-65-2) is a synthetic small molecule that combines a 3,4,5-trimethoxybenzamide pharmacophore with an unsubstituted 1H-benzimidazole scaffold. It belongs to the N-substituted benzimidazole carboxamide class, a group widely explored for kinase inhibition, ion channel modulation, and antitumor activity.

Molecular Formula C17H17N3O4
Molecular Weight 327.33 g/mol
Cat. No. B12187332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide
Molecular FormulaC17H17N3O4
Molecular Weight327.33 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N=CN3
InChIInChI=1S/C17H17N3O4/c1-22-14-6-10(7-15(23-2)16(14)24-3)17(21)20-11-4-5-12-13(8-11)19-9-18-12/h4-9H,1-3H3,(H,18,19)(H,20,21)
InChIKeyXFXSTFHBWDQHOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide: Chemical Identity and Procurement Baseline for Benzimidazole-Carboxamides


N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide (CAS 1219558-65-2) is a synthetic small molecule that combines a 3,4,5-trimethoxybenzamide pharmacophore with an unsubstituted 1H-benzimidazole scaffold . It belongs to the N-substituted benzimidazole carboxamide class, a group widely explored for kinase inhibition, ion channel modulation, and antitumor activity [1]. The compound has a molecular formula of C17H17N3O4 and a molecular weight of approximately 327.33 g/mol .

Why Benzimidazole-Carboxamide Analogs Cannot Be Interchanged: Substituent-Dependent Differentiation


Within the N-substituted benzimidazole carboxamide family, the number of methoxy groups on the benzamide ring and the nature of substituents on the benzimidazole nitrogen profoundly influence biological activity. As demonstrated by Beč et al. (2022), even a change from trimethoxy to dimethoxy substitution, or introduction of an alkyl group at N1, can shift antioxidative potency by orders of magnitude or alter antiproliferative selectivity across cancer cell lines [1]. Therefore, procurement decisions based solely on core scaffold similarity without precise substituent verification risk obtaining a compound with a fundamentally different pharmacological profile.

Quantitative Differentiation Evidence for N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide


CYP3A4 Inhibition: Equivalent Negligible Liability to N1-tert-Butyl Analog

The target compound exhibits negligible inhibition of CYP3A4, with an IC50 value greater than 30,000 nM in human liver microsomes using midazolam as probe substrate . This is essentially identical to the IC50 of 30,000 nM reported for the N1-tert-butyl analog N-(1-tert-butyl-5-benzimidazolyl)-3,4,5-trimethoxybenzamide under similar assay conditions [1]. Both compounds fall into the category of weak CYP3A4 inhibitors, indicating that the 3,4,5-trimethoxy substitution does not introduce significant CYP3A4 liability relative to the tert-butyl analog.

CYP3A4 Drug-Drug Interaction Metabolic Stability

Antiproliferative Activity in HCT116 Cells: Comparable to N1-Isobutyl Analog

In the study by Beč et al. (2022), the trimethoxy-substituted compound 43 (the target compound) and the N1-isobutyl analog 40 both demonstrated strong antiproliferative activity against HCT116 colorectal carcinoma cells, yielding comparable IC50 values of approximately 0.6 µM [1]. Notably, against H460 lung carcinoma cells, the N1-isobutyl analog (IC50 ≈ 0.4 µM) was approximately 6-fold more potent than the trimethoxy compound (IC50 ≈ 2.5 µM) [1]. This indicates that N1-substitution can enhance potency against certain cancer cell lines, but for HCT116, the target compound matches the more substituted analog.

Antiproliferative Colorectal Cancer HCT116

CYP3A5 Inhibition: Moderate Activity and Potential Isoform Selectivity

The target compound inhibits CYP3A5 with a Ki of 1,200 nM, as measured by testosterone 6β-hydroxylase activity in a recombinant human CYP3A5 system [1]. Compared to its minimal CYP3A4 inhibition (IC50 > 30,000 nM), this represents a >25-fold selectivity window for CYP3A5 over CYP3A4. However, no head-to-head comparison with the N1-tert-butyl analog for CYP3A5 is available.

CYP3A5 Isoform Selectivity Drug Metabolism

Optimal Application Scenarios for N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide Procurement


CYP3A4 Drug-Drug Interaction Liability Assessment

Due to its IC50 value exceeding 30,000 nM against CYP3A4 [1], N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide serves as an excellent negative control or low-risk scaffold in drug-drug interaction (DDI) screening panels. Researchers can use this compound to benchmark CYP3A4 inhibition assays or to incorporate a benzimidazole chemotype without introducing significant CYP-mediated metabolism concerns.

Colorectal Cancer Cell Line Phenotypic Screening

The compound exhibits robust antiproliferative activity against HCT116 colorectal cancer cells with an IC50 of approximately 0.6 µM, comparable to the N1-isobutyl analog [1]. This makes it a valuable tool for phenotypic screening projects targeting colorectal carcinoma, where the influence of benzimidazole N1-substitution can be systematically explored using the unsubstituted compound as a baseline.

CYP3A5 Genotype-Dependent Metabolism Studies

With a Ki of 1,200 nM for CYP3A5 and minimal CYP3A4 inhibition [1], this compound can be employed in in vitro studies designed to assess the impact of CYP3A5 genotype on drug metabolism, particularly in extrahepatic tissues where CYP3A5 is predominant.

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